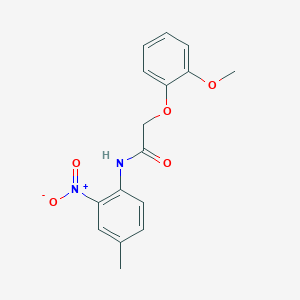

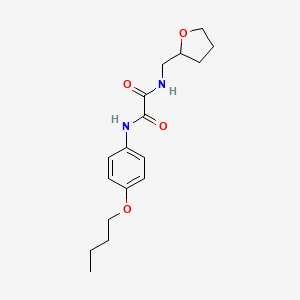

![molecular formula C9H9N3OS B4071158 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone](/img/structure/B4071158.png)

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone

Übersicht

Beschreibung

The compound “1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family . These compounds are known for their potential in various biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been achieved through various methods. One approach involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions . Another method involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines has been analyzed using various techniques such as X-ray diffractometry and spectroscopic techniques . The FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Chemical Reactions Analysis

The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes . In another study, the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines proceeds through a 5-exo-dig cyclization to form imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines have been analyzed using various techniques. For instance, the FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The compound is described as a pale yellow solid with a melting point of 188–189 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. “1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone” serves as a precursor in the synthesis of various heterocyclic compounds that are significant in drug development. These compounds often exhibit a broad spectrum of biological activities and are integral to the design of new pharmaceuticals .

Biological Activity: RORγt Inverse Agonists

This compound has been identified as a potential RORγt inverse agonist. RORγt is a nuclear receptor that plays a pivotal role in the regulation of immune responses. Inverse agonists for RORγt are being researched for their potential to treat autoimmune diseases by modulating immune system activity .

JAK Inhibitors

The compound has shown activity as an inhibitor of Janus Kinases (JAK1 and JAK2), which are enzymes that transmit signals for immune system responses. JAK inhibitors are being studied for their therapeutic potential in treating conditions like rheumatoid arthritis, psoriasis, and certain types of cancer .

Cardiovascular Disorders

Compounds derived from “1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone” are utilized in the treatment of cardiovascular disorders. They may offer new avenues for the development of drugs that can manage heart diseases more effectively .

Type 2 Diabetes Management

Research has indicated that derivatives of this compound could be beneficial in managing type 2 diabetes. This application is particularly promising given the increasing prevalence of diabetes globally .

Hyperproliferative Disorders

The compound’s derivatives are also being explored for their use in treating hyperproliferative disorders, which include a variety of conditions characterized by the rapid growth of abnormal cells, such as cancer .

Material Sciences

Beyond its biomedical applications, “1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone” also finds applications in material sciences. Its derivatives can be used in the development of new materials with potential uses in various industries .

Antiproliferative Activities Against Cancer Cell Lines

In a study, derivatives of this compound exhibited significant antiproliferative activities against various cancer cell lines, suggesting their potential as novel therapeutic agents in cancer treatment .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as [1,2,4]triazolo[4,3-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their function .

Biochemical Pathways

Similar compounds have been found to influence various pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects of these interactions can lead to changes in cellular functions and responses.

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may modulate various cellular functions and responses through its interactions with its targets .

Safety and Hazards

While specific safety and hazard information for “1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For instance, a related compound, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, has hazard statements H315 - H319 - H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-7(13)6-14-9-11-10-8-4-2-3-5-12(8)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPLVAXTCOGZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=C2N1C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-1'-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4071089.png)

![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)

![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)

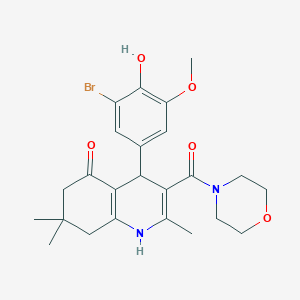

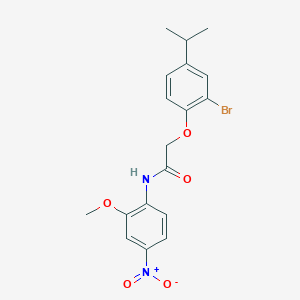

![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)

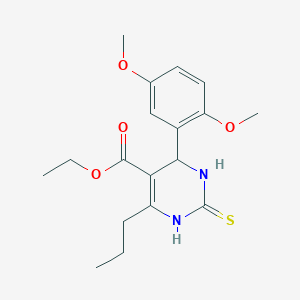

![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)

![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)

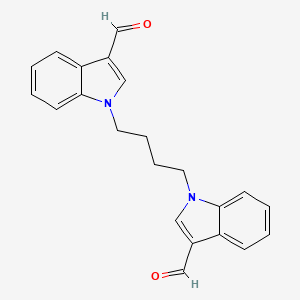

![N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4071172.png)